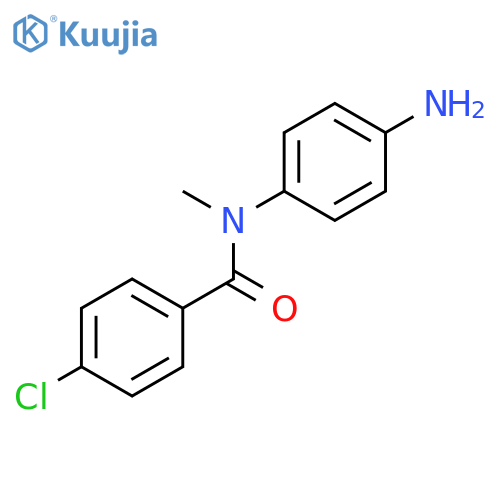

Cas no 99642-27-0 (N-(4-Aminophenyl)-4-chloro-N-methylbenzamide)

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-(4-aminophenyl)-4-chloro-N-methyl-

- EN300-52566

- AKOS008116119

- N-(4-aminophenyl)-4-chloro-N-methylbenzamide

- 99642-27-0

- Z359383736

- G37268

- N-(4-Aminophenyl)-4-chloro-N-methylbenzamide

-

- インチ: InChI=1S/C14H13ClN2O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,16H2,1H3

- InChIKey: GAKYGEWSJFIGNZ-UHFFFAOYSA-N

- ほほえんだ: CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl

計算された属性

- せいみつぶんしりょう: 260.072

- どういたいしつりょう: 260.072

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 46.3A^2

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM455313-1g |

N-(4-aminophenyl)-4-chloro-N-methylbenzamide |

99642-27-0 | 95%+ | 1g |

$340 | 2022-11-26 | |

| TRC | B406683-500mg |

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide |

99642-27-0 | 500mg |

$ 340.00 | 2022-06-07 | ||

| Enamine | EN300-52566-0.25g |

N-(4-aminophenyl)-4-chloro-N-methylbenzamide |

99642-27-0 | 95.0% | 0.25g |

$92.0 | 2025-02-20 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000665270-5g |

N-(4-aminophenyl)-4-chloro-N-methylbenzamide |

99642-27-0 | 95+% | 5g |

¥7746.00 | 2023-09-15 | |

| Aaron | AR019XCZ-2.5g |

N-(4-aminophenyl)-4-chloro-N-methylbenzamide |

99642-27-0 | 95% | 2.5g |

$717.00 | 2025-02-08 | |

| A2B Chem LLC | AV41655-5g |

N-(4-Aminophenyl)-4-chloro-n-methylbenzamide |

99642-27-0 | 95% | 5g |

$818.00 | 2024-07-18 | |

| Aaron | AR019XCZ-500mg |

N-(4-aminophenyl)-4-chloro-N-methylbenzamide |

99642-27-0 | 95% | 500mg |

$266.00 | 2025-02-08 | |

| Aaron | AR019XCZ-250mg |

N-(4-aminophenyl)-4-chloro-N-methylbenzamide |

99642-27-0 | 95% | 250mg |

$152.00 | 2025-02-08 | |

| 1PlusChem | 1P019X4N-500mg |

N-(4-aminophenyl)-4-chloro-N-methylbenzamide |

99642-27-0 | 95% | 500mg |

$264.00 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944171-1g |

n-(4-Aminophenyl)-4-chloro-n-methylbenzamide |

99642-27-0 | 95% | 1g |

¥1815.00 | 2024-04-23 |

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide 関連文献

-

1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

N-(4-Aminophenyl)-4-chloro-N-methylbenzamideに関する追加情報

Introduction to N-(4-Aminophenyl)-4-chloro-N-methylbenzamide (CAS No. 99642-27-0)

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide, a compound with the chemical identifier CAS No. 99642-27-0, is a significant molecule in the realm of pharmaceutical chemistry and bioorganic research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug discovery and therapeutic development.

The molecular structure of N-(4-Aminophenyl)-4-chloro-N-methylbenzamide consists of a benzamide core substituted with an amino group at the 4-position and a chloro group at the 4-position of the benzene ring, further modified by a methyl group on the amide nitrogen. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable candidate for various biochemical interactions.

In the context of contemporary pharmaceutical research, N-(4-Aminophenyl)-4-chloro-N-methylbenzamide has been explored for its potential role in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. Recent studies have highlighted its interaction with specific enzymes and receptors, suggesting its utility as an intermediate in the synthesis of novel therapeutic agents.

One of the most compelling aspects of this compound is its ability to engage with biological targets in a manner that suggests it could be used to develop treatments for conditions where precise molecular intervention is required. For instance, research has indicated that derivatives of N-(4-Aminophenyl)-4-chloro-N-methylbenzamide may exhibit inhibitory effects on certain kinases and proteases, which are often dysregulated in diseases such as cancer and autoimmune disorders.

The synthesis of N-(4-Aminophenyl)-4-chloro-N-methylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The presence of both amino and chloro substituents necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for further investigation.

From a pharmacological perspective, the amine and chloro functionalities in N-(4-Aminophenyl)-4-chloro-N-methylbenzamide contribute to its versatility as a pharmacophore. The amine group can participate in hydrogen bonding interactions with biological targets, while the chloro group can enhance lipophilicity, influencing membrane permeability and metabolic stability. These properties are critical factors in determining the compound's efficacy and pharmacokinetic profile.

Recent preclinical studies have demonstrated promising results when N-(4-Aminophenyl)-4-chloro-N-methylbenzamide was tested in vitro and in vivo models. These studies have focused on its potential as an anti-inflammatory agent, showing that it can modulate cytokine production and reduce inflammatory responses in cellular assays. Additionally, preliminary data suggest that it may have neuroprotective effects, making it a candidate for therapies targeting neurodegenerative conditions such as Alzheimer's disease.

The chemical diversity inherent in N-(4-Aminophenyl)-4-chloro-N-methylbenzamide allows for extensive structural modifications, enabling researchers to fine-tune its biological activity. By varying substituents or altering the core structure, new analogs can be generated with enhanced potency or selectivity. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step.

In conclusion, N-(4-Aminophenyl)-4-chloro-N-methylbenzamide (CAS No. 99642-27-0) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated interactions with biological targets make it a valuable asset for ongoing research aimed at developing new therapeutic interventions. As our understanding of molecular mechanisms continues to evolve, compounds like N-(4-Aminophenyl)-4-chloro-N-methylbenzamide will likely play an increasingly important role in addressing complex diseases.

99642-27-0 (N-(4-Aminophenyl)-4-chloro-N-methylbenzamide) 関連製品

- 67738-67-4(3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)

- 31098-39-2(4-aminobutane-1-thiol hydrochloride)

- 2034527-97-2(N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide)

- 1805101-45-4(2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine)

- 1261687-85-7(2-(Bromomethyl)naphthalene-8-acetonitrile)

- 1225536-01-5(3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid)

- 631890-97-6(2-2-(dimethylamino)ethyl-1-(3-ethoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

- 2089300-09-2(3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine)

- 922054-31-7(4-tert-butyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

- 21436-52-2(1-Bromohexadecan-2-one)